Indoline-7-carbonitrile
Overview
Description
Indoline-7-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is a structural motif found in numerous natural products and synthetic compounds with diverse biological activities. The indoline scaffold is particularly significant due to its presence in several bioactive alkaloids and its role as an intermediate in the synthesis of drugs such as angiotensin-converting enzyme (ACE) inhibitors .
Synthesis Analysis
The synthesis of indoline-7-carbonitrile derivatives has been achieved through various methods. One approach involves a regioselective sequential three-component reaction of isatin, malononitrile, and hydantoin or thiohydantoin derivatives catalyzed by triethylamine (Et3N) in water, providing an environmentally friendly medium for the reaction . Another method includes a one-pot multicomponent synthesis using aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, also catalyzed by Et3N . Additionally, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has been reported using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles .
Molecular Structure Analysis
The molecular structure of indoline-7-carbonitrile derivatives has been established through various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction. This structural analysis is crucial for understanding the properties and reactivity of these compounds .
Chemical Reactions Analysis
Indoline-7-carbonitrile derivatives participate in a variety of chemical reactions. For instance, they can undergo stereoselective rearrangement when synthesized from fused N-arylamino-substituted 1,4-dihydropyridines . The reactivity of these compounds is influenced by the presence of the nitrile group, which can act as a reactive site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline-7-carbonitrile derivatives are influenced by their molecular structure. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The indoline scaffold's versatility allows for the synthesis of compounds with a wide range of activities, including antibacterial and anticancer properties , as well as PDE4 inhibitory properties .
Relevant Case Studies
Several case studies highlight the potential of indoline-7-carbonitrile derivatives in medicinal chemistry. For example, some derivatives have shown potent anticancer activities against human colon and lung cancer cell lines . Others have demonstrated antibacterial activities against human pathogenic bacteria . These studies underscore the importance of indoline-7-carbonitrile derivatives in the development of new therapeutic agents.
Scientific Research Applications
Corrosion Inhibition
Indoline-7-carbonitrile derivatives have been investigated for their potential as corrosion inhibitors. In a study by Gupta et al. (2018), spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including those containing indoline-7-carbonitrile, demonstrated high inhibition efficiency for mild steel in hydrochloric acid, suggesting their usefulness in corrosion protection applications (Gupta et al., 2018).
Anticancer Activities
Radwan et al. (2020) synthesized a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, which showed potent anticancer activities against various human cancer cell lines, highlighting their potential in cancer research (Radwan, Alminderej, & Awad, 2020).
Biological Activity
Moghaddam‐manesh et al. (2020) explored new spiro[indoline-3,4'-[1,3]dithiine] derivatives containing indoline-7-carbonitrile, evaluating their antibacterial, antifungal, and antioxidant activities. This indicates the broad spectrum of biological activities associated with these compounds (Moghaddam‐manesh et al., 2020).
Synthesis of Therapeutic Compounds
Research by Al-Shareef et al. (2016) on Schiff bases derived from spiro[indoline-3,4′-pyran]-3′-carbonitriles highlighted their potential in synthesizing various therapeutic compounds for treatments like anticancer and antibacterial activities (Al-Shareef et al., 2016).
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRSQUYXZGQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400522 | |
Record name | indoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-7-carbonitrile | |
CAS RN |
115661-82-0 | |
Record name | indoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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